EGFR/ErbB-2 Inhibitor
Overview
Description
Epidermal Growth Factor Receptor (EGFR) and ErbB-2 are critical components in the signaling pathways that control cell growth and differentiation. The identification of small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers has been a significant advance in cancer therapy. These inhibitors play a crucial role in treating cancers, particularly those overexpressing EGFR and ErbB-2, by blocking the tyrosine kinase domains and interfering with downstream signaling pathways essential for tumor growth and survival (Roskoski, 2019).
Synthesis Analysis
The development of EGFR/ErbB-2 inhibitors involves the optimization of 4-anilinoquinazoline and pyridopyrimidine derivatives. These compounds have shown efficacy in various cellular and animal models, indicating their potential as therapeutic agents for cancers expressing EGFR and ErbB-2. The dual inhibition strategy, targeting both EGFR and ErbB2, is considered more effective than targeting either receptor alone, as it addresses the cooperativity and redundancy within the ErbB receptor network (Zhou et al., 2006).
Molecular Structure Analysis
EGFR and ErbB-2 are members of the ErbB family of receptor tyrosine kinases, characterized by an extracellular domain for ligand binding, a single transmembrane segment, and an intracellular tyrosine kinase domain. The molecular structure of these receptors includes leucine-rich segments and multiple disulfide bonds that play roles in ligand binding and dimer formation. ErbB-2 lacks a known activating ligand and is considered a preferred dimerization partner within the ErbB family, significantly impacting the development of inhibitors targeting these receptors' active conformations (Roskoski, 2019).
Chemical Reactions and Properties
The interaction of EGFR/ErbB-2 inhibitors with their targets involves the formation of covalent bonds with cysteine residues in the ATP-binding site of the tyrosine kinase domain. This interaction inhibits the kinase activity, preventing autophosphorylation and subsequent activation of downstream signaling pathways. The chemical properties of these inhibitors, including their ability to form irreversible bonds with the target proteins, play a critical role in their effectiveness and resistance profile against mutations within the kinase domain (Roskoski, 2019).
Scientific Research Applications
Biochemical and Kinetic Properties of EGFR and ErbB-2 : EGFR, ErbB-2, and ErbB-4 are part of the type 1 receptor tyrosine kinase family. Overexpression of EGFR and ErbB-2 is linked to multiple cancer forms. Understanding their biochemical comparison and kinetic properties is crucial for developing effective inhibitors for cancer therapy (Brignola et al., 2002).
EGFR Targeting in Cancer : EGFR, part of the ErbB receptor family, is often abnormally activated in epithelial tumors, leading to enhanced proliferation. Monoclonal antibodies and tyrosine kinase inhibitors (TKIs) targeting EGFR have shown activity in several cancer types, including colorectal carcinoma and non-small-cell lung cancer (NSCLC). Current research is focused on optimizing dose, schedule, and identifying predictive factors for response and resistance (Baselga & Arteaga, 2005).
Small Molecule Inhibitors for EGFR/ErbB Family : This study discusses the role of EGFR and ErbB proteins in cancer, mentioning specific inhibitors like gefitinib, erlotinib, and osimertinib. Resistance to these drugs is common, and finding strategies to overcome this resistance is a significant goal in cancer therapeutics (Roskoski, 2019).
Management of Toxicities from EGFR-Targeted Agents : This research focuses on managing side effects, particularly dermatologic ones, of EGFR-targeted therapies, emphasizing the importance of aggressive treatment to allow continued therapy without dose interruption or discontinuation (Rhee et al., 2005).
EGFR Biology in Cancer Therapy : This review discusses EGFR's role in cell proliferation, differentiation, and survival, and its overexpression in various tumors. It covers the development of monoclonal antibodies and small-molecule inhibitors that target EGFR (Herbst, 2004).
Target-Based Agents against ErbB Receptors : Discusses the potential of ErbB receptors and their ligands as targets for novel therapeutic approaches in human carcinomas. The study reviews various compounds developed against the ErbB receptors (Normanno et al., 2003).
Dual ErbB-2/EGFR Tyrosine Kinase Inhibitors : This research describes the efficacy of GW2016, a potent inhibitor of both ErbB-2 and EGFR tyrosine kinase domains. The study demonstrates its selectivity and potential as a therapy for patients with tumors overexpressing either EGFR or ErbB-2 (Rusnak et al., 2001).
EGFR Signaling in Colorectal Cancer : This paper focuses on the role of EGFR in colorectal cancer, detailing how it activates multiple signaling pathways that facilitate tumor growth and discussing the use of EGFR inhibitors in combination with other treatments (Spano et al., 2005).
Future Directions
properties
IUPAC Name |
6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKYISWMVFYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431718 | |
Record name | EGFR/ErbB-2 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR/ErbB-2 Inhibitor | |
CAS RN |
179248-61-4 | |
Record name | EGFR/ErbB-2 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.